molecular formula C38H33NO5 B557297 Fmoc-O-trityl-L-homoserine CAS No. 111061-55-3

Fmoc-O-trityl-L-homoserine

Cat. No.: B557297
CAS No.: 111061-55-3
M. Wt: 583.7 g/mol
InChI Key: QUTREFXHXPNEJN-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-trityl-L-homoserine, also known as N-α-Fmoc-O-trityl-L-homoserine, is a derivative of the amino acid homoserine. It is commonly used as a building block in solid-phase peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The compound is characterized by the presence of a trityl group protecting the hydroxyl side chain and an Fmoc group protecting the amino group.

Mechanism of Action

Target of Action

Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .

Mode of Action

Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .

Result of Action

The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .

Action Environment

The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .

Biochemical Analysis

Biochemical Properties

Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .

Molecular Mechanism

The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the amino and hydroxyl groups of L-homoserine. The process begins with the protection of the hydroxyl group using trityl chloride in the presence of a base such as pyridine. This is followed by the protection of the amino group with Fmoc chloride in the presence of a base like sodium carbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and dimethylformamide to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-trityl-L-homoserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-O-trityl-L-homoserine is widely used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis (SPPS) method. It serves as a building block for the synthesis of peptides and proteins with modified side chains .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine

The compound is used in the development of peptide-based therapeutics, including drugs targeting specific proteins or enzymes. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-O-trityl-L-homoserine is unique due to the presence of the trityl group, which provides a different level of protection and reactivity compared to tert-butyl-protected analogs. The trityl group can be removed under milder conditions, making it suitable for specific synthetic applications where the preservation of sensitive functional groups is crucial .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTREFXHXPNEJN-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-trityl-L-homoserine
Reactant of Route 2
Reactant of Route 2
Fmoc-O-trityl-L-homoserine
Reactant of Route 3
Reactant of Route 3
Fmoc-O-trityl-L-homoserine
Reactant of Route 4
Fmoc-O-trityl-L-homoserine
Reactant of Route 5
Fmoc-O-trityl-L-homoserine
Reactant of Route 6
Reactant of Route 6
Fmoc-O-trityl-L-homoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.